molecular formula C8H14ClNO B13156092 2-(Aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol hydrochloride CAS No. 1955547-25-7

2-(Aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol hydrochloride

Cat. No.: B13156092
CAS No.: 1955547-25-7
M. Wt: 175.65 g/mol
InChI Key: JQAVAJKWYJBCOI-UHFFFAOYSA-N
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Description

2-(Aminomethyl)bicyclo[221]hept-5-en-2-ol hydrochloride is a bicyclic compound with a unique structure that includes both an amine and an alcohol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol hydrochloride typically involves the reaction of norbornene derivatives with amine reagents. One common method includes the aminolysis of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl) derivatives . The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amine group can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amine compounds, and substituted products with different functional groups.

Scientific Research Applications

2-(Aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol hydrochloride involves its interaction with molecular targets through its amine and alcohol groups. These functional groups can form hydrogen bonds and ionic interactions with various biological molecules, influencing pathways and processes within cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol hydrochloride is unique due to the presence of both an amine and an alcohol group within the same bicyclic structure. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications.

Properties

CAS No.

1955547-25-7

Molecular Formula

C8H14ClNO

Molecular Weight

175.65 g/mol

IUPAC Name

2-(aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol;hydrochloride

InChI

InChI=1S/C8H13NO.ClH/c9-5-8(10)4-6-1-2-7(8)3-6;/h1-2,6-7,10H,3-5,9H2;1H

InChI Key

JQAVAJKWYJBCOI-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1C=C2)(CN)O.Cl

Origin of Product

United States

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